2-Amino-4,4,5,5,5-pentafluoropentanoic acid

Description

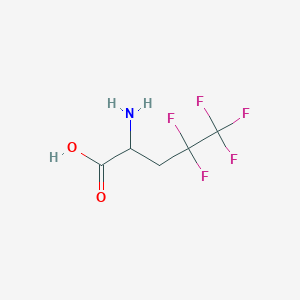

2-Amino-4,4,5,5,5-pentafluoropentanoic acid is a fluorinated amino acid characterized by a pentafluoro substitution at the 4,4,5,5,5 positions of the pentanoic acid backbone and an amino group at the second carbon. This compound is part of the per- and polyfluoroalkyl substances (PFAS) family, known for their chemical stability and resistance to degradation. Its synthesis likely involves fluorinated precursors such as 4,4,5,5,5-pentafluoropentanol, as indicated in methods for related compounds .

Properties

CAS No. |

15959-97-4 |

|---|---|

Molecular Formula |

C5H6F5NO2 |

Molecular Weight |

207.10 g/mol |

IUPAC Name |

2-amino-4,4,5,5,5-pentafluoropentanoic acid |

InChI |

InChI=1S/C5H6F5NO2/c6-4(7,5(8,9)10)1-2(11)3(12)13/h2H,1,11H2,(H,12,13) |

InChI Key |

WDXQGHPDMGJLFY-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(=O)O)N)C(C(F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,4,5,5,5-pentafluoropentanoic acid can be achieved through various methods. One common approach involves the dynamic kinetic resolution of the corresponding racemate. This method allows for the production of enantiomerically pure compounds, which are essential for pharmaceutical applications . The reaction typically involves the use of chiral auxiliaries and specific reagents to achieve the desired stereochemistry.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis techniques. These methods are designed to be operationally convenient and cost-effective, ensuring the availability of the compound for research and commercial purposes . The use of recyclable chiral auxiliaries and efficient reaction conditions are key factors in the industrial production process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4,4,5,5,5-pentafluoropentanoic acid undergoes various chemical reactions, including substitution, oxidation, and reduction. The presence of fluorine atoms makes it highly reactive under specific conditions.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong bases, oxidizing agents, and reducing agents. The reaction conditions are typically tailored to achieve the desired transformation while maintaining the integrity of the fluorinated structure .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may lead to the formation of various derivatives with modified functional groups, while oxidation and reduction reactions can result in changes to the amino acid backbone .

Scientific Research Applications

2-Amino-4,4,5,5,5-pentafluoropentanoic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of novel compounds with potential pharmaceutical properties . In biology, it is employed in the study of enzyme mechanisms and protein interactions due to its unique fluorinated structure . In medicine, it is investigated for its potential use in drug development, particularly in the design of more stable and active pharmaceutical agents . Additionally, the compound finds applications in the industry as a specialty chemical for various synthetic processes .

Mechanism of Action

2-Amino-4,4,5,5,5-pentafluoropentanoic acid can be compared to other fluorinated amino acids, such as 2-Amino-5,5,5-trifluoropentanoic acid . While both compounds share similar structural features, the presence of additional fluorine atoms in this compound imparts unique properties, such as increased metabolic stability and enhanced biological activity . Other similar compounds include fluorinated derivatives of naturally occurring amino acids, which are used in various research and industrial applications .

Comparison with Similar Compounds

Structural and Functional Differences

Key structural analogs differ in fluorine substitution patterns, amino group positions, and stereochemistry. Below is a comparative analysis:

Physicochemical Properties

- Polarity: The pentafluoro substitution in this compound increases polarity compared to trifluoro analogs, as seen in early elution times of similar PFAS during chromatography . This polarity enhances solubility in aquatic environments.

- Stability: Fluorine atoms impart thermal and chemical stability, but the amino group may introduce susceptibility to enzymatic degradation in biological systems.

Environmental Behavior

- Persistence: Pentafluorinated compounds like this compound are predicted to be more environmentally persistent than trifluoro or difluoro analogs due to stronger C-F bonds . However, its environmental prevalence remains undocumented, unlike 5:3 FTCA, a regulated PFAS .

- Mobility: High polarity facilitates entry into water systems, similar to 4,4,5,5,5-pentafluoro-2-methylpentanoic acid, which was detected in wastewater biosolids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.